1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene
Description
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring two chlorine atoms, three fluorine atoms, and an ethoxy (-OCH₂CH₃) substituent on a benzene ring. The ethyl-substituted analog has a molecular formula of C₈H₅Cl₂F₃, a molecular weight of 229.03 g/mol, and predicted properties including a boiling point of 196.1±35.0°C and density of 1.442±0.06 g/cm³ . The ethoxy group’s introduction would likely increase polarity and boiling point compared to the ethyl analog due to oxygen’s electronegativity, though experimental data is required for confirmation. Such compounds are typically intermediates in agrochemical or pharmaceutical synthesis, leveraging their stability and reactivity for functionalization.
Properties
Molecular Formula |
C8H5Cl2F3O |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
1,2-dichloro-4-ethoxy-3,5,6-trifluorobenzene |
InChI |
InChI=1S/C8H5Cl2F3O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
InChI Key |
MBSOWVCZTMVUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The preparation of 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene can be approached through several strategic pathways:
- Fluorination of chlorinated ethoxybenzene precursors
- Nucleophilic aromatic substitution of a halogen with an ethoxy group
- Sequential halogenation of appropriately substituted benzene derivatives
- Modification of preexisting polyhalogenated benzenes
Starting Materials Consideration
Common starting materials for these synthesis routes include:
| Starting Material | Advantages | Disadvantages |
|---|---|---|
| Pentachlorobenzene derivatives | Readily available | Multiple substitution positions |
| Trifluorobenzene compounds | Fluorine positions predetermined | Introduction of chlorine can be challenging |
| Dichlorobenzene precursors | Chlorine positions fixed | Selective fluorination required |
| Polyhalogenated benzonitriles | Activating effect of nitrile group | Additional steps for nitrile removal |
Nucleophilic Fluorination Approaches
From Pentachlorobenzene Derivatives
A promising approach involves fluorination of pentachlorobenzene derivatives using alkali metal fluorides. This method is supported by patent literature describing the synthesis of related compounds such as 1,3-dichloro-2,4,6-trifluorobenzene.
The reaction typically employs potassium fluoride as the fluorinating agent in the presence of a phase transfer catalyst, commonly a hexasubstituted guanidine catalyst such as hexaethylguanidine chloride. The reaction is conducted in a polar aprotic solvent at elevated temperatures (100-150°C).
For 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene, a proposed reaction scheme would involve:
- Selective fluorination of pentachlorobenzene to obtain a trichlorodifluorobenzene intermediate
- Further fluorination to yield tetrafluorodichlorobenzene
- Selective nucleophilic substitution with sodium ethoxide to introduce the ethoxy group at position 4
Via Diazonium Salt Intermediates
Another potential route draws from the synthesis methodology of trifluorobenzenes documented in several patents. This approach utilizes diazonium tetrafluoroborate salts as key intermediates:
- Preparation of an appropriately substituted aniline precursor
- Diazotization in the presence of tetrafluoroboric acid to form a diazonium salt
- Thermal decomposition of the salt to introduce fluorine atoms
- Subsequent ethoxylation via nucleophilic aromatic substitution
This method has been successfully employed for the synthesis of 1,2,4-trifluorobenzene with yields up to 85%. The reaction scheme involves:
Ar-NH2 + NaNO2 + HBF4 → Ar-N2+BF4- → Ar-F + N2 + BF3
For our target compound, additional steps would be required to ensure the correct substitution pattern.
Nucleophilic Ethoxylation Methods
Direct Ethoxylation of Polyhalogenated Benzenes
The ethoxy group can be introduced through nucleophilic aromatic substitution of a halogen (typically fluorine) with sodium ethoxide. This approach is particularly effective when working with highly fluorinated benzene derivatives, as fluorine atoms activate the ring toward nucleophilic substitution.
The reaction typically occurs at the most electron-deficient position and requires:
- Sodium or potassium ethoxide as the nucleophile
- A polar aprotic solvent (DMSO, DMF, or sulfolane)
- Moderate to high temperatures (80-120°C)
Sequential Halogenation and Ethoxylation
An alternative approach involves introducing the ethoxy group earlier in the synthesis, followed by selective halogenation:
- Preparation of 4-ethoxybenzene or 4-ethoxychlorobenzene
- Chlorination to introduce the remaining chlorine atom
- Selective fluorination to introduce the fluorine atoms
This method requires careful control of reaction conditions to achieve the desired substitution pattern, potentially utilizing directing groups to control selectivity.
Detailed Synthesis Protocol for 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene
Based on the synthesis of structurally similar compounds, the following protocol represents a viable preparation method:
Synthesis via Pentachlorobenzonitrile Intermediate
Step 1: Preparation of trichlorodifluorobenzonitrile
- React pentachlorobenzonitrile (10.0 g) with potassium fluoride (12.0 g, 4 eq.) in the presence of hexaethylguanidine chloride (0.5 g) in dimethyl sulfoxide (50 mL)
- Heat the mixture at 120-130°C for 8-10 hours
- Cool, pour into water, extract with diethyl ether, dry over anhydrous sodium sulfate
- Concentrate to obtain trichlorodifluorobenzonitrile
Step 2: Selective fluorination to dichlorotrifluorobenzonitrile
- Treat trichlorodifluorobenzonitrile with additional potassium fluoride (6.0 g) and hexaethylguanidine chloride (0.3 g) in dimethyl sulfoxide
- Heat at 140-150°C for 10-12 hours
- Process as in Step 1 to obtain 3,5-dichloro-2,4,6-trifluorobenzonitrile
Step 3: Hydrolysis to dichlorotrifluorobenzoic acid
- Dissolve 3,5-dichloro-2,4,6-trifluorobenzonitrile in 40% sodium hydroxide solution
- Heat to 100°C for 8 hours with stirring
- Continue heating to 130°C for decarboxylation (6 hours)
Step 4: Ethoxylation
- React the resulting 1,3-dichloro-2,4,6-trifluorobenzene with sodium ethoxide in DMSO
- Heat at 90°C for 4-6 hours
- Quench with water, extract with ethyl acetate
- Purify via column chromatography to obtain 1,2-dichloro-4-ethoxy-3,5,6-trifluorobenzene
Expected yield: 40-50% overall from pentachlorobenzonitrile.
Alternative Synthesis via Diazonium Route
A second viable approach involves:
Step 1: Preparation of dichlorodifluoroaniline
- Starting from 2,3-dichloroaniline, introduce fluorine atoms via diazotization with sodium nitrite and tetrafluoroboric acid
- Isolate the intermediate diazonium salt
- Thermal decomposition at 150-180°C to replace the diazo group with fluorine
Step 2: Second diazotization for additional fluorine
- Prepare an appropriately substituted dichlorofluoroaniline
- Repeat the diazotization process to introduce another fluorine atom
Step 3: Ethoxylation
- React the resulting dichlorotrifluorobenzene with sodium ethoxide in DMSO
- Process and purify as described above
This approach, while involving more steps, provides greater control over the substitution pattern.
Analytical Methods for Product Verification
The successful synthesis of 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene can be confirmed through various analytical techniques:
| Analytical Method | Expected Results |
|---|---|
| GC-MS | Molecular ion peak at m/z 245 |
| 1H NMR | Characteristic signals for ethoxy group (quartet at ~4.1 ppm, triplet at ~1.4 ppm) |
| 19F NMR | Three distinct signals for the three non-equivalent fluorine atoms |
| 13C NMR | Complex splitting patterns due to F-C coupling |
| Elemental analysis | C: 39.21%, H: 2.06%, calculated for C8H5Cl2F3O |
Comparison with Related Compounds
The synthesis of 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene can be compared with documented syntheses of structurally similar compounds:
Scale-Up Considerations
For industrial-scale production, several factors require attention:
- Reagent selection : Alkali metal fluorides are preferred over more hazardous fluorinating agents like hydrogen fluoride.
- Heat management : The exothermic nature of some fluorination reactions necessitates careful temperature control.
- Solvent recovery : DMSO and other polar aprotic solvents should be recovered and recycled.
- Waste management : Boron trifluoride generated during diazonium decomposition requires appropriate handling systems.
- Process safety : Risk assessment for handling reactive intermediates, particularly diazonium salts.
Chemical Reactions Analysis
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism by which 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Halogenated Benzene Derivatives
*Predicted properties based on ethyl analog and ethoxy group’s electronic effects.
Physicochemical Properties
- In contrast, aliphatic dichloroethenes (e.g., trans-1,2-dichloroethene) have significantly lower boiling points (48–60°C) due to reduced molecular weight and lack of aromatic stabilization .
- Density : Aromatic chlorinated compounds generally exhibit higher densities (~1.4–1.5 g/cm³) compared to aliphatic analogs (~1.2–1.3 g/cm³), reflecting the benzene ring’s electron-dense structure .
Biological Activity
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene is an aromatic compound notable for its unique combination of halogen and ethoxy substituents. With a molecular formula of C9H7Cl2F3O and a molar mass of approximately 245.03 g/mol, this compound is primarily utilized in research settings due to its distinct chemical properties. This article examines its biological activity, focusing on antimicrobial effects, cytotoxicity, and potential applications in drug discovery.
Chemical Structure and Properties
The compound features a benzene ring substituted with two chlorine atoms and three fluorine atoms, along with an ethoxy group at the para position relative to one of the chlorine atoms. Its predicted density is about 1.471 g/cm³, and it has a boiling point of approximately 236.4 °C at standard atmospheric pressure.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various halogenated compounds, including 1,2-dichloro-4-ethoxy-3,5,6-trifluorobenzene. The compound's structure suggests potential effectiveness against a range of microorganisms due to the presence of multiple electronegative halogens which can interact with microbial cell membranes.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.02 mg/mL | |
| Escherichia coli | 0.28 μM | |
| Candida albicans | Active against clinical isolates |
The compound has shown significant activity against both gram-positive and gram-negative bacteria, with low MIC values indicating high potency. Notably, it demonstrated effectiveness against multidrug-resistant strains, suggesting its potential as an alternative therapeutic agent.
Cytotoxicity
Cytotoxicity assessments have been conducted to determine the safety profile of 1,2-dichloro-4-ethoxy-3,5,6-trifluorobenzene. In vitro studies revealed varying degrees of cytotoxic effects on human cancer cell lines.
Table 2: Cytotoxicity Results
These findings indicate that the compound possesses promising anticancer properties while also necessitating further investigation into its mechanisms of action and safety in vivo.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of halogenated benzene compounds similar to 1,2-dichloro-4-ethoxy-3,5,6-trifluorobenzene. These derivatives were tested for their antibacterial and antifungal activities using standardized microbiological assays.
In this study, compounds were assessed for their ability to inhibit the growth of resistant bacterial strains. Results indicated that modifications in the halogenation pattern significantly affected their biological activity. The study concluded that such compounds could serve as lead candidates for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene with high purity?
Methodological Answer: The synthesis typically involves sequential halogenation and etherification. Begin with a fluorinated benzene derivative (e.g., 1,2,3-trifluorobenzene) and introduce chlorine via electrophilic substitution under controlled temperatures (0–6°C) to minimize side reactions . Ethoxy groups can be introduced using Williamson ether synthesis with sodium ethoxide, ensuring anhydrous conditions to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization in ethanol yields >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS.
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer: Due to its halogenated structure, the compound is sensitive to light and moisture. Store in amber glass vials under inert gas (argon/nitrogen) at 0–6°C to prevent decomposition . Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. For long-term storage, seal containers with PTFE-lined caps and conduct periodic stability checks via HPLC to detect degradation products.
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
Methodological Answer:
- NMR (¹H, ¹³C, ¹⁹F): Assign peaks using DEPT-135 for carbon types and HSQC for proton-carbon correlations. Fluorine’s electronegativity causes significant deshielding; compare with databases like ChEBI for analogous structures .
- Mass Spectrometry (HRMS): Use ESI+ or EI modes to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy: Identify C-F (1100–1000 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
Resolving contradictions: Cross-validate data with computational methods (e.g., DFT simulations for NMR chemical shifts) and repeat experiments under standardized conditions. For unresolved discrepancies, consult crystallographic data (if available) or employ 2D NMR techniques like NOESY .
Q. What are the environmental degradation pathways of this compound under varying conditions?
Methodological Answer: Design hydrolysis studies at different pH levels (pH 3–11) and temperatures (25–60°C). Analyze products via LC-QTOF-MS to identify intermediates. Under acidic conditions, expect cleavage of the ethoxy group, forming 3,4,5-trifluoro-1,2-dichlorophenol. In alkaline media, dechlorination may occur via nucleophilic aromatic substitution. For photodegradation, expose solutions to UV light (254 nm) and monitor using UV-Vis spectroscopy. Compare degradation rates with structurally similar pesticides (e.g., tetrachloroanisole derivatives) to infer persistence .
Q. How can computational methods predict the reactivity and interactions of this compound in novel reactions?
Methodological Answer:
- Reactivity: Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the ethoxy group’s oxygen may act as a nucleophile in SN2 reactions.
- Solvent Effects: Perform COSMO-RS simulations to assess solubility in polar aprotic solvents (e.g., DMF, DMSO) and predict reaction yields.
- Non-covalent Interactions: Employ molecular docking (AutoDock Vina) to study binding affinity with biological targets (e.g., enzyme active sites). Validate predictions with experimental kinetic assays .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the thermal stability of this compound?
Methodological Answer: If DSC/TGA data conflicts with literature:
Reproduce experiments: Ensure identical heating rates (e.g., 10°C/min) and sample mass (5–10 mg).
Control variables: Test under inert (N₂) vs. oxidative (air) atmospheres to isolate decomposition mechanisms.
Characterize residues: Use XRD or Raman spectroscopy to identify degradation byproducts (e.g., fluorinated polyaromatics).
Statistical validation: Apply ANOVA to compare replicate measurements and identify outliers. Reference safety data sheets for analogous compounds (e.g., tetrachloro-fluorobenzenes) to contextualize findings .
Experimental Design Considerations
Q. What precautions are critical when designing catalytic reactions involving this compound?
Methodological Answer:
- Catalyst Selection: Screen Pd/C, CuI, or FeCl₃ for cross-coupling reactions. Pre-activate catalysts under reduced pressure to remove moisture.
- Solvent Compatibility: Avoid protic solvents (e.g., water, alcohols) to prevent ethoxy group hydrolysis. Opt for DCM or toluene.
- Reaction Monitoring: Use in-situ FTIR to track intermediate formation. Quench aliquots at intervals for GC-MS analysis.
- Scaling-Up: Maintain stoichiometric ratios and cooling efficiency to prevent exothermic side reactions. Reference industrial safety protocols for halogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
